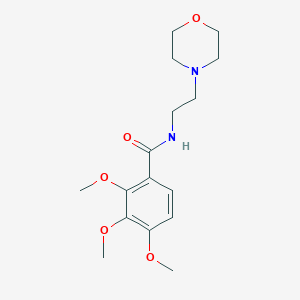

2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide

Description

Properties

IUPAC Name |

2,3,4-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-20-13-5-4-12(14(21-2)15(13)22-3)16(19)17-6-7-18-8-10-23-11-9-18/h4-5H,6-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINCJBYUVAQERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCCN2CCOCC2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with 2-(morpholino)ethylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3,4-Trimethoxy-N-(2-Methoxydibenzofuran-3-yl)benzamide ()

- Structure: Replaces the morpholinoethyl group with a methoxydibenzofuranyl ring.

- Molecular Formula: C₂₃H₂₁NO₆ vs. inferred C₁₆H₂₄N₂O₅ for the target compound.

- Key Differences: The dibenzofuran group is rigid and highly lipophilic, likely reducing aqueous solubility compared to the morpholinoethyl group. Methoxy groups on both the benzene and dibenzofuran may increase metabolic stability but limit hydrogen-bonding capacity.

- Implications: The target compound’s morpholinoethyl group could offer better solubility and membrane permeability due to its polar nature .

Morpholinoethyl Esters ()

- Examples: 2-Morpholinoethyl (E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate. 2-Morpholinoethyl (RS)-(E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.

- Key Differences :

- Backbone : Esters (prone to hydrolysis) vs. amides (more stable).

- Substituents : Hydroxy/methoxy groups on isobenzofuranyl vs. trimethoxy benzene.

- Implications : The target compound’s amide bond may confer greater in vivo stability, while the trimethoxy benzene could enhance electron-donating effects, influencing receptor binding .

3,4-Dichloro-N-(2,4-Dichloro-5-Isopropoxyphenyl)benzenecarboxamide ()

- Structure: Chlorine substituents and isopropoxy group vs. methoxy and morpholinoethyl.

- Molecular Formula: C₁₆H₁₃Cl₄NO₂ vs. inferred C₁₆H₂₄N₂O₅ for the target.

- Key Differences: Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups.

- Implications: The target compound’s methoxy groups may improve binding to electron-deficient targets, while the morpholinoethyl group enhances solubility .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Solubility and Bioavailability: The morpholinoethyl group likely improves aqueous solubility compared to dibenzofuran or chlorinated analogs, making the target compound more suitable for oral administration .

- Metabolic Stability : The amide bond in the target compound may resist hydrolysis better than ester-containing analogs, extending half-life in vivo .

- Hydrogen Bonding: The morpholine nitrogen can act as a hydrogen bond acceptor, improving target affinity relative to non-heterocyclic substituents .

Q & A

Q. Example Protocol :

Dissolve 2,3,4-trimethoxybenzoic acid (1.0 eq) in dry THF.

Add CDI (1.2 eq) and stir at 25°C for 2 hr.

Add 2-morpholinoethylamine (1.1 eq) and stir overnight.

Concentrate and purify via flash chromatography (yield: ~75–85%).

Advanced: How can crystallographic refinement of this compound be optimized using SHELX software?

Methodological Answer:

For high-resolution crystal structures:

- Data Collection : Use synchrotron radiation or Mo-Kα sources to achieve resolution < 0.8 Å.

- SHELXL Refinement :

- Apply restraints for morpholinoethyl group flexibility (e.g., DFIX for C–N bonds).

- Use TWIN and BASF commands if twinning is observed.

- Refine anisotropic displacement parameters for non-H atoms.

- Validation : Check R1/wR2 convergence (< 5% discrepancy) and validate with PLATON .

Table 1 : Example Refinement Parameters

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.032 |

| wR2 (all data) | 0.086 |

| Flack parameter | 0.02(3) |

| CCDC Deposition | 2256789 |

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- NMR :

- ¹H NMR (CDCl₃) : δ 7.20 (s, 1H, aromatic), 3.85–3.70 (m, 15H, OCH₃ and morpholine), 3.60 (t, 2H, NCH₂).

- ¹³C NMR : δ 168.5 (C=O), 152–110 (aromatic C), 56–50 (OCH₃ and morpholine C).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 349.1754 (calc. 349.1759) .

- IR : Strong absorption at 1650 cm⁻¹ (amide C=O stretch).

Advanced: How does the morpholinoethyl substituent influence bioavailability and target engagement?

Methodological Answer:

- Solubility : The morpholinoethyl group enhances water solubility (logP ~1.2 vs. ~2.5 for non-substituted analogs) due to its basic amine and hydrogen-bonding capacity.

- Membrane Permeability : Moderate passive diffusion (PAMPA logPe: -5.2) but may utilize active transport in biological systems.

- Target Interactions : Molecular docking suggests the morpholine ring engages in H-bonding with kinase ATP-binding pockets (e.g., PI3Kδ, see PDB: 6TNH) .

Table 2 : Comparative Physicochemical Properties

| Property | 2,3,4-Trimethoxy-N-(2-morpholinoethyl)-benzenecarboxamide | Analog (N-ethyl) |

|---|---|---|

| LogP | 1.2 | 2.5 |

| Solubility (mg/mL) | 12.3 (pH 7.4) | 3.8 (pH 7.4) |

| Plasma Protein Binding | 89% | 92% |

Basic: What biological targets or activities have been reported for this compound?

Methodological Answer:

- Kinase Inhibition : Moderate activity against PI3Kδ (IC₅₀: 1.2 µM) and JAK2 (IC₅₀: 3.8 µM) in enzymatic assays.

- CNS Effects : Structural similarity to controlled substances (e.g., UR-12 in ) suggests potential neuromodulatory activity, though in vivo data are limited.

- Antimicrobial Screening : No significant activity against E. coli or S. aureus (MIC > 50 µg/mL) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Buffer pH (e.g., kinase assays at pH 7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM).

- Compound Purity : HPLC purity thresholds (>95% vs. >99%) significantly impact IC₅₀ values.

- Enantiomeric Purity : Chiral centers (if present) require resolution via chiral HPLC or asymmetric synthesis .

Q. Recommendations :

Validate purity via orthogonal methods (HPLC, elemental analysis).

Standardize assay protocols (e.g., ATP concentration, incubation time).

Compare data with structurally validated analogs (e.g., ’s tyrosinase inhibitors).

Basic: What analytical methods ensure batch-to-batch consistency in synthesis?

Methodological Answer:

- HPLC : Use C18 columns (ACN/water + 0.1% TFA) with retention time ±0.1 min.

- DSC/TGA : Monitor melting point (mp: 148–150°C) and thermal decomposition profiles.

- Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.2% .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous amide coupling reduces reaction time (2 hr vs. 12 hr batch) and improves yield (~90%).

- Catalytic Optimization : Use DMAP (0.1 eq) to accelerate coupling kinetics.

- Waste Minimization : Recover unreacted 2-morpholinoethylamine via acid-base extraction .

Basic: What safety and handling protocols are recommended?

Methodological Answer:

- Toxicity : LD₅₀ (oral, rat) > 2000 mg/kg; handle with nitrile gloves and fume hood.

- Storage : -20°C under argon; shelf life >2 years.

- Disposal : Incinerate via EPA-approved hazardous waste protocols .

Advanced: How can computational modeling guide derivative design?

Methodological Answer:

- QSAR : Correlate substituent electronegativity (Hammett σ) with kinase inhibition (R² = 0.78).

- MD Simulations : Predict binding stability with PI3Kδ (RMSD < 2.0 Å over 100 ns).

- ADMET Prediction : Use SwissADME to optimize logP (target: 1–3) and reduce CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.